Cas no 2647471-65-4 (2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine)
2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine Chemical and Physical Properties
Names and Identifiers
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- 1H-Naphtho[1,8-de]-1,3,2-diazaborine, 2-(3-chlorophenyl)-2,3-dihydro-
- 2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
- 2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho-[1,8-de][1,3,2]diazaborinine
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- MDL: MFCD26523299
- Inchi: 1S/C16H12BClN2/c18-13-7-3-6-12(10-13)17-19-14-8-1-4-11-5-2-9-15(20-17)16(11)14/h1-10,19-20H
- InChI Key: YAONLTWUTSQYLJ-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(B2NC3C=CC=C4C=CC=C(C=34)N2)=C1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 333
- Topological Polar Surface Area: 24.1
2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB337095-1g |
2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine; . |
2647471-65-4 | 1g |
€137.00 | 2025-02-17 | ||
| abcr | AB337095-5g |
2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine; . |
2647471-65-4 | 5g |
€316.80 | 2025-02-17 | ||
| abcr | AB337095-1 g |
2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine; . |
2647471-65-4 | 1g |
€141.20 | 2023-04-26 | ||
| abcr | AB337095-5 g |
2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine; . |
2647471-65-4 | 5g |
€329.10 | 2023-04-26 | ||
| Key Organics Ltd | AS-2711-0.5G |
2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine |
2647471-65-4 | >95% | 0.5g |
£30.00 | 2025-02-08 | |
| Key Organics Ltd | AS-2711-1MG |
2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine |
2647471-65-4 | >95% | 1mg |
£37.00 | 2025-02-08 | |
| Key Organics Ltd | AS-2711-1G |
2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine |
2647471-65-4 | >95% | 1g |
£41.00 | 2025-02-08 | |
| Key Organics Ltd | AS-2711-5MG |
2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine |
2647471-65-4 | >95% | 5mg |
£46.00 | 2025-02-08 | |
| Key Organics Ltd | AS-2711-10MG |
2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine |
2647471-65-4 | >95% | 10mg |
£63.00 | 2025-02-08 | |
| Key Organics Ltd | AS-2711-20MG |
2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine |
2647471-65-4 | >95% | 0mg |
£76.00 | 2023-04-19 |
2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine Suppliers
2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Introduction to 2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine (CAS No. 2647471-65-4)
2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 2647471-65-4, belongs to the class of heterocyclic boron-containing molecules, which are increasingly recognized for their potential in drug discovery and material science applications. The presence of a diazaborinine core and a 3-chlorophenyl substituent imparts distinct reactivity and binding characteristics, making it a valuable scaffold for developing novel therapeutic agents.
The structural framework of 2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is composed of a fused naphthodiazaborine system, which is a rare combination of aromatic and heterocyclic moieties. This configuration allows for multiple interaction points with biological targets, including enzymes and receptors. The chlorophenyl group at the 3-position introduces electrophilic centers that can participate in various chemical reactions, such as cross-coupling and nucleophilic substitution, facilitating further derivatization and functionalization.
In recent years, boron-containing heterocycles have emerged as a promising class of compounds in pharmaceutical research. The diazaborinine moiety, in particular, has been explored for its ability to modulate enzyme activity and inhibit pathogenic processes. For instance, studies have demonstrated that derivatives of diazaborines can exhibit potent inhibitory effects on certain kinases and other enzymes involved in cancer progression. The incorporation of the 3-chlorophenyl group into this scaffold enhances the compound's solubility and bioavailability, improving its pharmacokinetic profile.
Current research in the field of medicinal chemistry has highlighted the importance of boron-containing compounds in developing targeted therapies. The unique electronic properties of boron atoms allow for strong interactions with biological molecules, making them ideal candidates for drug design. The 2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine structure exemplifies this trend by combining a versatile heterocyclic core with functional substituents that enhance its biological activity.
One notable application of this compound is in the development of small-molecule inhibitors for therapeutic use. The diazaborinine core provides a rigid scaffold that can be optimized to fit specific binding pockets in proteins. Meanwhile, the 3-chlorophenyl group serves as a handle for further chemical modifications, allowing researchers to fine-tune the compound's properties. This flexibility has led to several promising candidates entering preclinical trials for conditions such as inflammation and neurodegenerative diseases.
The synthesis of 2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine involves multi-step organic transformations that highlight the compound's synthetic accessibility. Key steps include boronation reactions to introduce the boron atom into the structure followed by cyclization to form the naphthodiazaborine core. The subsequent introduction of the 3-chlorophenyl group is typically achieved through palladium-catalyzed cross-coupling reactions or direct halogenation techniques. These synthetic methodologies underscore the compound's feasibility for large-scale production and further exploration.
The pharmacological potential of this compound has been further investigated through computational modeling and experimental screening. Virtual screening techniques have identified several analogs with enhanced binding affinity to target proteins. Experimental validation using enzyme-based assays has corroborated these findings, demonstrating that modifications to the diazaborine core can significantly improve biological activity. These results suggest that 2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine could serve as a lead compound for future drug development efforts.
Advances in analytical chemistry have also contributed to a deeper understanding of this compound's behavior in biological systems. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to elucidate its structure and dynamics. Additionally, computational studies using density functional theory (DFT) have provided insights into its electronic properties and reactivity patterns. These tools are essential for optimizing synthetic routes and predicting pharmacological outcomes.
The future direction of research on 2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,32]diazaborinine includes exploring its role in medicinal applications beyond traditional small-molecule drug development。 For example, its unique structural features make it a candidate for use in materials science, particularly in designing advanced polymers or functional materials with tailored properties。 The boron atom within its structure also opens possibilities for applications in bioimaging or diagnostic tools, where boron-based compounds are already making strides.
In conclusion, 2-(3-Chlorophenyl)-2, 3-dihydro- 1H-naphtho[ 18-de][ 13, 22] diazaborinine (CAS No. 264747165—4) represents an exciting advancement in medicinal chemistry due to its versatile structure and promising biological activities。 Its combination of a robust heterocyclic core with functional substituents makes it an ideal candidate for further exploration。 As research continues to uncover new applications, this compound is poised to play a significant role in both therapeutic development and material science innovation。
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